

Application Notes and Protocols: One-Pot Synthesis of Methyl 4-formylbenzoate

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Compound of Interest

Compound Name: Methyl 4-Formylbenzoate

Cat. No.: B139623

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Introduction

Methyl 4-formylbenzoate is a valuable bifunctional molecule widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its structure incorporates both an aldehyde and a methyl ester group, providing two distinct reactive sites for further chemical transformations. This document outlines a detailed one-pot procedure for the synthesis of **Methyl 4-formylbenzoate** via the acid-catalyzed esterification of 4-formylbenzoic acid. The protocol is designed to be robust and scalable, offering high purity and yield.

Reaction Scheme

The synthesis proceeds via a Fischer esterification of 4-formylbenzoic acid with methanol, catalyzed by a strong acid such as p-toluenesulfonic acid.

*Figure 1: Reaction scheme for the synthesis of **Methyl 4-formylbenzoate**.*

Data Presentation

Table 1: Physicochemical Properties of **Methyl 4-formylbenzoate**

Property	Value	Reference
CAS Number	1571-08-0	[1][2]
Molecular Formula	C ₉ H ₈ O ₃	[1]
Molecular Weight	164.16 g/mol	[1][2]
Appearance	White powder or needles	[3]
Melting Point	56-63 °C	[2][4]
Boiling Point	264-266 °C	[2][5]
Solubility	Insoluble in water	[2][3]

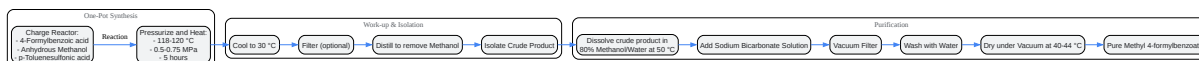
Table 2: Summary of a Typical One-Pot Synthesis of **Methyl 4-formylbenzoate**

Parameter	Value	Reference
Starting Material	4-Formylbenzoic acid	[6]
Reagent	Anhydrous Methanol	[6]
Catalyst	p-Toluenesulfonic acid	[6]
Reaction Temperature	118-120 °C	[6]
Reaction Pressure	0.5-0.75 MPa	[6]
Reaction Time	5 hours	[6]
Crude Yield	~98%	[6]
Purity (after purification)	>97.5%	[6]

Table 3: Spectroscopic Data for **Methyl 4-formylbenzoate**

Spectroscopy	Data	Reference
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm): 10.12 (s, 1H, -CHO), 8.25 (d, $J=8.0$ Hz, 2H, Ar-H), 7.98 (d, $J=8.0$ Hz, 2H, Ar-H), 3.97 (s, 3H, $-\text{OCH}_3$)	[7]
^{13}C NMR (CDCl_3 , 101 MHz)	δ (ppm): 191.6, 166.0, 139.5, 135.2, 130.3, 129.8, 52.6	[7]
IR (KBr, cm^{-1})	ν : ~2850 (aldehyde C-H), ~1720 (ester C=O), ~1690 (aldehyde C=O), ~1600 (aromatic C=C), ~1280 (ester C-O)	[8]
Mass Spec. (EI)	m/z : 164 (M^+), 133 ($\text{M}^+ - \text{OCH}_3$), 105, 77	[3]

Experimental Workflow



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Caption: Workflow for the synthesis and purification of **Methyl 4-formylbenzoate**.

Detailed Experimental Protocol

This protocol is based on a pressurized esterification method.[6]

Materials and Equipment:

- 4-Formylbenzoic acid (purified, 98.5%)
- Anhydrous methanol
- p-Toluenesulfonic acid
- Sodium bicarbonate
- 2L corrosion-resistant pressure reactor with stirring
- Distillation apparatus
- Vacuum filtration setup
- Drying oven

Procedure:

- Reaction Setup:
 - To a 2L corrosion-resistant pressure reactor, add 400g of purified 4-formylbenzoic acid, 1200g of anhydrous methanol, and 5g of p-toluenesulfonic acid.[\[6\]](#)
 - Seal the reactor and purge with nitrogen gas for 3 minutes.[\[6\]](#)
- Esterification Reaction:
 - Begin stirring and heat the mixture to a temperature of 118-120°C.[\[6\]](#)
 - Maintain the pressure inside the reactor between 0.5-0.75 MPa.[\[6\]](#)
 - Continue the reaction under these conditions for 5 hours.[\[6\]](#)
- Work-up and Isolation of Crude Product:
 - After the reaction is complete, cool the reactor to 30°C.[\[6\]](#)
 - Discharge the reaction mixture. If necessary, filter to remove any solid impurities.[\[6\]](#)

- Transfer the filtrate to a distillation apparatus and distill to recover the excess methanol.[6]
- The remaining liquid is the crude **Methyl 4-formylbenzoate**, which is discharged while still hot. The expected yield of crude product is approximately 440g.[6]
- Purification:
 - In a separate 2000ml three-necked flask, dissolve 20g of sodium bicarbonate in 1200ml of water at room temperature.[6]
 - In another vessel, dissolve 95g of the crude **Methyl 4-formylbenzoate** in 120g of an 80% methanol-water solution, heating gently to 50°C to ensure complete dissolution.[6]
 - Slowly add the prepared sodium bicarbonate solution to the dissolved crude product while it is still hot and with continuous stirring.[6]
 - After the addition is complete, continue to stir for an additional 10 minutes.[6]
 - Collect the resulting precipitate by vacuum filtration.[6]
 - Wash the filter cake with water until the filtrate is neutral.[6]
 - Dry the purified product under vacuum at 40-44°C to obtain the final **Methyl 4-formylbenzoate** with a purity of >97.5%.[6]

Safety Precautions

- This procedure should be carried out in a well-ventilated fume hood.
- The use of a pressure reactor requires appropriate training and safety measures.
- Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
- Methanol is flammable and toxic; handle with care.
- p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

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